molecular formula C52H59NO18 B12434585 7-Xylosylpaclitaxel;Taxol-7-xyloside

7-Xylosylpaclitaxel;Taxol-7-xyloside

Cat. No.: B12434585
M. Wt: 986.0 g/mol
InChI Key: ZVEGOBHUZTXSFK-JSXILTKZSA-N
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Description

7-Xylosylpaclitaxel, also known as Taxol-7-xyloside, is a derivative of paclitaxel, a well-known chemotherapeutic agent. Paclitaxel is extracted from the bark of the Pacific yew tree and is widely used for its antineoplastic activity. 7-Xylosylpaclitaxel retains the core structure of paclitaxel but has an additional xylosyl group attached, which can influence its biological activity and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Xylosylpaclitaxel typically involves the glycosylation of paclitaxel. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the xylosyl group to the hydroxyl group at the 7-position of paclitaxel. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of 7-Xylosylpaclitaxel may involve large-scale enzymatic glycosylation processes, utilizing bioreactors and optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and scalable, ensuring consistent production of the compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 7-Xylosylpaclitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

7-Xylosylpaclitaxel has a wide range of scientific research applications, including:

Mechanism of Action

7-Xylosylpaclitaxel exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits the disassembly of microtubules, leading to the stabilization of the microtubule network. As a result, the compound disrupts the normal function of microtubules, which are essential for cell division. This disruption induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of the apoptosis inhibitor protein Bcl-2 and the stimulation of tumor necrosis factor-α release .

Comparison with Similar Compounds

Uniqueness: 7-Xylosylpaclitaxel is unique due to the presence of the xylosyl group, which can influence its solubility, stability, and biological activity. This modification may enhance its therapeutic potential and reduce side effects compared to other taxane derivatives .

Properties

Molecular Formula

C52H59NO18

Molecular Weight

986.0 g/mol

IUPAC Name

[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,44?,48?,50-,51+,52-/m1/s1

InChI Key

ZVEGOBHUZTXSFK-JSXILTKZSA-N

Isomeric SMILES

CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C

Origin of Product

United States

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